1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
Description
This compound is a substituted indole derivative featuring a methanol group at the 2-position and a piperidinylmethyl moiety at the 3-position of the indole core. The piperidine ring is further substituted with a 2,6-dichlorophenyl group, which introduces steric bulk and electron-withdrawing characteristics. Such structural features are often associated with enhanced receptor-binding specificity and metabolic stability in medicinal chemistry contexts .
Properties
IUPAC Name |
[3-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1H-indol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2O/c22-17-5-3-6-18(23)21(17)14-8-10-25(11-9-14)12-16-15-4-1-2-7-19(15)24-20(16)13-26/h1-7,14,24,26H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPCVBLECKHZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=C(NC4=CC=CC=C43)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457115 | |
| Record name | 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827015-94-1 | |
| Record name | 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole can then be functionalized to introduce the methanol and piperidinylmethyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the various steps of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Biological Activities
1H-Indole-2-methanol derivatives have been studied for their potential pharmacological activities, particularly in the following areas:
Antidepressant Activity
Research indicates that compounds similar to 1H-Indole-2-methanol exhibit serotonin receptor activity, which is crucial for the development of antidepressants. For instance, derivatives have been designed to act as selective serotonin reuptake inhibitors (SSRIs), targeting the 5-HT6 receptor, which plays a role in mood regulation .
Anticancer Properties
The compound has shown promise in cancer research. It is believed to mimic the anticancer mechanisms of dietary indole-3-carbinol by blocking Akt signaling pathways, which are often dysregulated in cancer cells. This property suggests its potential as a therapeutic agent in oncology .
Neuroprotective Effects
Studies have indicated that indole derivatives may possess neuroprotective properties. The ability to modulate neurotransmitter systems could make these compounds valuable in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antidepressant Development
A study published in Journal of Medicinal Chemistry explored the synthesis of various indole derivatives, including 1H-Indole-2-methanol. The researchers found that specific modifications to the piperidine ring enhanced the affinity for serotonin receptors, leading to improved antidepressant-like effects in animal models .
Case Study 2: Cancer Research
In a clinical trial reported in Cancer Research, researchers investigated the effects of an indole derivative resembling 1H-Indole-2-methanol on breast cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis through Akt pathway modulation, highlighting its potential as an anticancer agent .
Applications Summary Table
Mechanism of Action
The mechanism of action of 1H-Indole-2-methanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. The dichlorophenyl and piperidinylmethyl groups further enhance its binding properties and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog 1: 1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole
Key Differences :
- Position 3 Substituent: A dimethylaminopropylaminomethylphenyl group replaces the piperidinylmethyl-dichlorophenyl moiety, introducing a flexible alkylamine chain. This likely increases aqueous solubility but reduces lipophilicity compared to the target compound.
Physicochemical Implications :
- The dichlorophenyl group in the target compound enhances logP (lipophilicity), favoring blood-brain barrier penetration, while the dimethylaminopropyl group in the analog improves solubility but may limit CNS activity.
- The methanol group at position 2 in the target compound could enable hydrogen bonding with biological targets, contrasting with the phenyl group’s π-π stacking dominance in the analog.
Structural Analog 2: 1H-Indole-2-carboxylic acid, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-
Key Differences :
- Position 2 Functional Group: A carboxylic acid replaces methanol, significantly altering acidity (pKa ~4–5) and ionization state at physiological pH.
- Biological Implications: The carboxylate may enhance binding to charged residues in enzyme active sites but reduce membrane permeability compared to the methanol-substituted target compound.
Structural Analog 3: 1H-Indole-2-methanol, 3-[(4-methylpiperidinyl)methyl]-
Key Differences :
- Piperidine Substitution : A methyl group replaces the 2,6-dichlorophenyl moiety, eliminating halogen-induced steric and electronic effects.
- Impact on Bioactivity : The absence of chlorine atoms likely reduces affinity for hydrophobic pockets in targets like serotonin receptors or kinases, where halogen interactions are critical .
Comparative Data Table
Research Findings and Gaps
- Target Compound: Limited experimental data exists, but its dichlorophenyl-piperidine motif aligns with known kinase inhibitors (e.g., JAK/STAT inhibitors). Computational modeling suggests strong hydrophobic interactions with ATP-binding pockets.
- Analog 1 : Demonstrated moderate antimicrobial activity against Gram-positive bacteria (MIC = 8 µg/mL) but lacked efficacy in in vivo models due to rapid clearance .
- Critical Gaps: No direct comparative studies on the target compound’s binding affinity or metabolic stability. Synthetic yields and scalability for the target compound remain unreported, unlike Analog 1 (70% yield after optimization) .
Q & A
Q. What are the recommended synthetic routes for 1H-Indole-2-methanol derivatives with substituted piperidinyl groups?
Methodological Answer: Synthesis typically involves multi-step protocols, including:
- Nucleophilic substitution : Reacting indole precursors (e.g., 2-hydroxyindole) with halogenated piperidinyl intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
- Methanol functionalization : Post-substitution, the indole’s hydroxyl group is protected (e.g., using trimethylsilyl chloride), followed by methylation via Grignard reagents or borane complexes .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Q. How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?
Methodological Answer:
- Triangulation : Compare NMR (¹H, ¹³C, DEPT-135) with X-ray data to identify discrepancies in stereochemistry or bond lengths. For example, piperidinyl methylene protons may exhibit splitting due to restricted rotation, which X-ray can clarify .
- Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility (e.g., piperidine ring puckering) .
- DFT calculations : Validate crystallographic data with computational models (e.g., Gaussian or ORCA) to resolve ambiguities in torsional angles .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity against fungal pathogens while minimizing cytotoxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Modify the dichlorophenyl group (e.g., replace Cl with F or CF₃) and assess antifungal activity via microdilution assays (MIC against Candida albicans) .
- Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to identify non-toxic derivatives. Prioritize compounds with selectivity indices (IC₅₀/MIC) >10 .
- Molecular docking : Target fungal CYP51 (lanosterol 14α-demethylase) to predict binding affinity and guide synthetic modifications .
Q. How can conflicting solubility data in polar vs. nonpolar solvents inform formulation studies?
Methodological Answer:
- Phase solubility analysis : Measure solubility in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., ethanol, DCM) using UV-Vis spectroscopy.
- Co-solvency approach : Blend PEG-400 or cyclodextrins to enhance aqueous solubility without precipitation .
- Solid dispersion : Use spray drying with polyvinylpyrrolidone (PVP-K30) to improve dissolution rates in simulated gastric fluid .
Q. What analytical methods validate the compound’s stability under accelerated storage conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-PDA at 254 nm .
- Mass spectrometry : Identify degradation products (e.g., hydrolyzed indole or piperidinyl cleavage) using LC-QTOF-MS .
- Kinetic modeling : Calculate shelf life using Arrhenius equations for thermal degradation .
Q. How do steric effects influence the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer:
- Metabolic profiling : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS. The dichlorophenyl group may sterically hinder CYP3A4-mediated oxidation .
- Competitive inhibition assays : Compare IC₅₀ values with known CYP inhibitors (e.g., ketoconazole) to assess isoform specificity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
